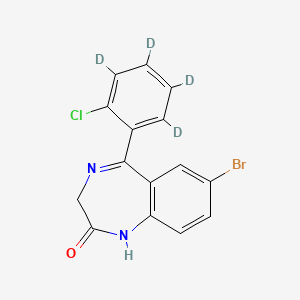

Phenazepam-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fenazepam-d4 es un análogo deuterado del fenazepam, un derivado de benzodiazepina. Las benzodiazepinas son una clase de fármacos psicoactivos conocidos por sus propiedades sedantes, hipnóticas, ansiolíticas, anticonvulsivas y relajantes musculares. El fenazepam fue desarrollado originalmente en la Unión Soviética en la década de 1970 y se utiliza en algunos países para el tratamiento de la epilepsia, el síndrome de abstinencia del alcohol y el insomnio . El fenazepam-d4 se utiliza principalmente como un estándar interno en química analítica para la cuantificación de fenazepam en muestras biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de fenazepam-d4 implica la incorporación de átomos de deuterio en la molécula de fenazepam. La ruta sintética general para el fenazepam incluye la acilación de anilina sustituida con cloruro de benzoílo, seguida de ciclación y pasos de purificación subsecuentes . La versión deuterada, fenazepam-d4, se sintetiza utilizando reactivos y solventes deuterados para reemplazar los átomos de hidrógeno con deuterio .

Métodos de producción industrial

La producción industrial de fenazepam-d4 sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso implica condiciones estrictas para garantizar la pureza y el rendimiento del producto final. El uso de reactivos y disolventes deuterados de alta pureza es crucial en la síntesis industrial para lograr el etiquetado isotópico deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El fenazepam-d4, como otras benzodiazepinas, experimenta diversas reacciones químicas, que incluyen:

Oxidación: El fenazepam se puede oxidar para formar metabolitos hidroxilados.

Reducción: Las reacciones de reducción pueden convertir el fenazepam en sus derivados de amina correspondientes.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el trióxido de cromo para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y agentes halogenantes para reacciones de sustitución . Las reacciones generalmente ocurren bajo condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar las transformaciones deseadas.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen metabolitos hidroxilados, derivados de amina y compuestos halogenados. Estos productos a menudo se analizan utilizando técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) para determinar su estructura y pureza .

Aplicaciones Científicas De Investigación

El fenazepam-d4 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química analítica y la toxicología forense. Su principal aplicación es como estándar interno para la cuantificación de fenazepam en muestras biológicas, como sangre y orina . Esto es crucial para una medición y un análisis precisos en estudios toxicológicos y pruebas clínicas. Además, el fenazepam-d4 se utiliza en estudios farmacocinéticos para comprender el metabolismo y la distribución del fenazepam en el cuerpo .

Mecanismo De Acción

El fenazepam-d4, como el fenazepam, ejerce sus efectos uniéndose a los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. El GABA es el principal neurotransmisor inhibitorio en el cerebro, y su activación conduce a efectos sedantes y ansiolíticos. El fenazepam mejora la unión del GABA a sus receptores, aumentando los efectos inhibitorios y dando como resultado una excitabilidad neuronal reducida . Este mecanismo es similar al de otras benzodiazepinas, que también se dirigen a los receptores GABA para producir sus efectos terapéuticos.

Comparación Con Compuestos Similares

El fenazepam-d4 se compara con otras benzodiazepinas deuteradas y análogos no deuterados. Compuestos similares incluyen:

Fenazepam: La versión no deuterada utilizada para fines terapéuticos.

Etizolam: Una tienodiazepina con propiedades ansiolíticas y sedantes similares.

Clonazolam: Una benzodiazepina de diseño con potentes efectos sedantes.

Singularidad

La singularidad del fenazepam-d4 radica en su etiquetado de deuterio, lo que lo convierte en una herramienta invaluable en la química analítica para la cuantificación y el análisis precisos. Los átomos de deuterio proporcionan una diferencia de masa distinta, lo que permite una diferenciación precisa de los compuestos no deuterados en análisis espectrométricos de masas .

Actividad Biológica

Phenazepam-d4 is a deuterated analog of the benzodiazepine phenazepam, primarily utilized in research and forensic applications. Its biological activity is closely related to its interaction with the GABAergic system, which plays a crucial role in the central nervous system's inhibitory processes. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Target Receptor

this compound acts primarily on the GABA (A) receptor , functioning as a positive allosteric modulator . This modulation enhances the effects of GABA, leading to increased inhibitory neurotransmission in the brain.

Biochemical Pathways

The compound influences several biochemical pathways, with a primary focus on the GABAergic system . By enhancing GABA receptor activity, this compound exhibits sedative and anxiolytic properties similar to its parent compound .

Pharmacokinetics

Absorption and Distribution

this compound is rapidly absorbed into the bloodstream following administration. Its pharmacokinetic profile suggests a prolonged half-life, similar to that of phenazepam, which can extend up to 60 hours .

Metabolism

The compound is metabolized predominantly in the liver, where it undergoes various transformations, including oxidation and reduction reactions. These metabolic processes yield hydroxylated metabolites and amine derivatives, which are crucial for understanding its pharmacological effects .

Case Study 1: Forensic Toxicology

In forensic toxicology applications, this compound serves as an internal standard for quantifying phenazepam levels in biological samples such as blood and urine. A study highlighted its utility in detecting phenazepam in cases of suspected overdose or poisoning. In one instance, blood concentrations of phenazepam were found to range from 0.022 mg/L to 0.85 mg/L , indicating significant impairment in subjects .

Case Study 2: Benzodiazepine Poisoning

A retrospective cohort study involving 12,893 patients with benzodiazepine poisoning revealed a significant association between benzodiazepine use and an increased risk of acute pancreatitis (HR = 5.33). This underscores the potential risks associated with compounds like this compound when misused or abused .

Research Applications

This compound is extensively utilized in scientific research for various applications:

- Analytical Chemistry : It serves as an internal standard in quantitative analyses of phenazepam in biological fluids.

- Pharmacokinetics Studies : The compound aids in understanding drug metabolism and bioavailability through various extraction methods .

- Toxicology Research : It is used to investigate the effects and interactions of benzodiazepines in clinical settings.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Target Receptor | GABA (A) Receptor |

| Mechanism | Positive allosteric modulation |

| Half-Life | Up to 60 hours |

| Primary Metabolism Site | Liver |

| Key Effects | Sedative, anxiolytic |

| Research Applications | Forensic toxicology, analytical chemistry |

Propiedades

IUPAC Name |

7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQQJSWIRRRL-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.